molecular formula C9H9FO2 B2401070 (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 135634-27-4

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No. B2401070
Key on ui cas rn: 135634-27-4
M. Wt: 168.167
InChI Key: JKKNMRDEZXPJCQ-UHFFFAOYSA-N
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Patent
US09249102B2

Procedure details

To a 500 ml round-bottomed flask that contained a solution of (5-fluoro-2,3-dihydro-benzofuran-2-yl)-methanol (3.0 g, 17.8 mmol) in 100 ml of acetonitrile was added a solution of potassium bicarbonate (7.14 g, 71.4 mmol, 4 eq) in 30 ml of water. The mixture was cooled to 0° C. and TEMPO (56 mg, 0.36 mmol, 2 mol %) was added, followed by the dropwise addition of NaOCl(aq) (60 ml, 1.1 eq). The mixture was then stirred for 1.5 hours at room temperature. The pH was then adjusted to 4 using aqueous hydrogen chloride (3N). The mixture was then extracted with 3×80 ml of ethyl acetate. The organic fractions were combined, dried over magnesium sulfate, filtered and then concentrated under vacuum to provide 2.0 grams of the crude product as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
56 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([CH2:10][OH:11])[CH2:7][C:6]=2[CH:12]=1.C(=O)(O)[O-:14].[K+].[O-]Cl.[Na+].Cl>C(#N)C.O.CC1(C)N([O])C(C)(C)CCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10]([OH:14])=[O:11])[CH2:7][C:6]=2[CH:12]=1 |f:1.2,3.4,^1:29|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=CC2=C(CC(O2)CO)C1
Name
Quantity
7.14 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
56 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml round-bottomed flask that contained
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 3×80 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=CC2=C(CC(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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